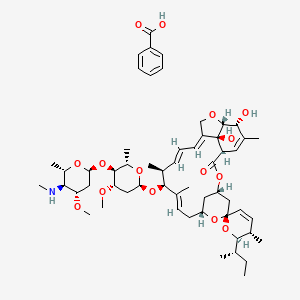
双-(联吡啶)-4/'-甲基-4-羧基联吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY is a bipyridine derivative that has garnered significant interest in the field of coordination chemistry. Bipyridine compounds are known for their ability to form stable complexes with various metal ions, making them valuable in a wide range of applications, including catalysis, materials science, and medicinal chemistry .
科学研究应用
Bipyridine derivatives, including BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY, have numerous scientific research applications:
作用机制
Target of Action
BIS-(BIPYRIDIN)-4/‘-METHYL-4-CARBOXYBIPY, hereafter referred to as the compound, is a complex molecule that can interact with various targetsSimilar compounds, such as lambda-bis (2,2’-bipyridine)imidazole ruthenium (ii), have been found to interact with proteins like azurin .
Mode of Action
It’s known that bipyridine compounds strongly coordinate with metal centers, which can influence their interaction with targets . This coordination can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Bipyridine compounds are known to be involved in various applications, including as ligands in transition-metal catalysis, photosensitizers, and in supramolecular structures . These applications suggest that the compound could influence a range of biochemical pathways, depending on the context of its use.
Result of Action
Similar compounds, such as ruthenium polypyridine complexes, have shown antimicrobial activities against staphylococcus aureus, suggesting potential biological effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the strong coordination of bipyridine compounds with metal centers can decrease catalytic activity and yield in certain reaction systems . Additionally, the structure and stability of the compound can be influenced by the presence of other molecules in its environment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives typically involves the coupling of pyridine derivatives in the presence of a catalyst. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst and a base.
Stille Coupling: This method uses an organotin compound and a halopyridine, catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine, catalyzed by palladium.
Ullmann Coupling: This method involves the coupling of two halopyridines in the presence of copper.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production .
化学反应分析
Types of Reactions
Bipyridine derivatives undergo various types of chemical reactions, including:
Oxidation: Bipyridine compounds can be oxidized to form N-oxides.
Reduction: Reduction of bipyridine derivatives can lead to the formation of dihydrobipyridines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydrobipyridines .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong coordination with metal ions.
4,4’-Bipyridine: Another common bipyridine derivative with similar coordination properties.
6,6’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with additional methyl groups that can influence its coordination behavior.
Uniqueness
BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY is unique due to the presence of both a methyl and a carboxyl group on the bipyridine rings.
属性
CAS 编号 |
136724-73-7 |
|---|---|
分子式 |
C16H13N3O4.2C10H8N2.Ru |
分子量 |
724.74 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


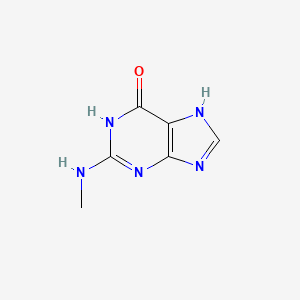

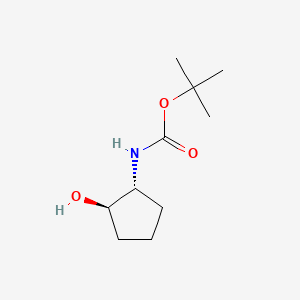
![tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate](/img/structure/B1148211.png)
![3-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B1148214.png)
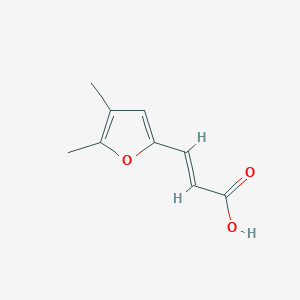
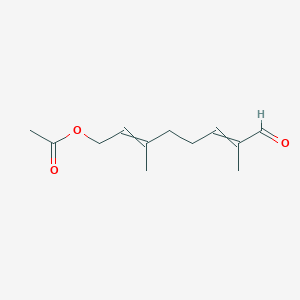
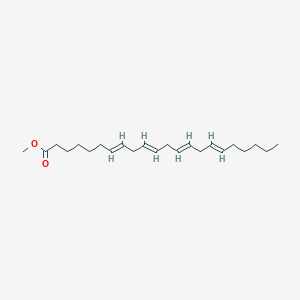
![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)
